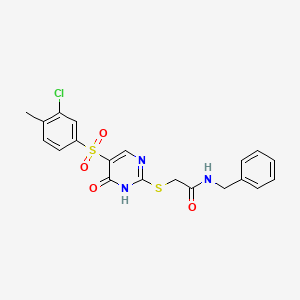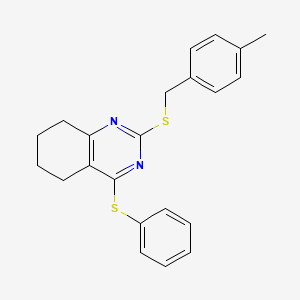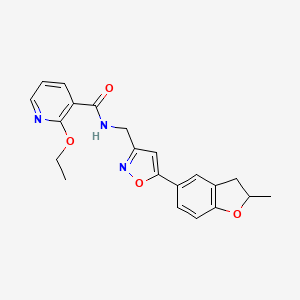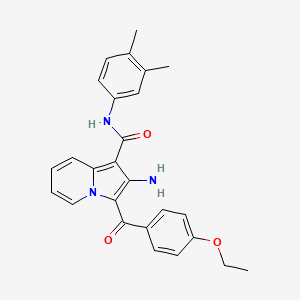![molecular formula C22H21FN2O2S B2521409 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223938-93-9](/img/structure/B2521409.png)
1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a novel spiro heterocycle, which is a class of compounds known for their unique structures and potential pharmacological activities. While the specific compound is not directly described in the provided papers, similar compounds with fluorobenzoyl and methoxyphenyl groups have been synthesized and studied for their structural and vibrational properties, as well as for their analgesic activities .
Synthesis Analysis
The synthesis of related fluorobenzoyl thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, substituting the appropriate aniline derivative to introduce the methoxyphenyl group and constructing the diazaspirodecene-thione framework.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as multinuclear NMR, elemental analysis, FTIR spectroscopy, and X-ray diffraction . These compounds typically exhibit planar carbonyl and thiourea groups with antiperiplanar conformations, often stabilized by intramolecular hydrogen bonding. The presence of fluorine and methoxy groups can influence the molecular conformation and packing through various intermolecular interactions .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. The crystal packing of these molecules often involves hydrogen bonding and π-π stacking interactions, which contribute to the stability of the supramolecular network . The presence of fluorine atoms can also affect the lipophilicity and potential bioavailability of these compounds, which is relevant for their pharmacological profiles .
Relevant Case Studies
Case studies involving the analgesic activity of spiro heterocycles have shown that compounds with a 2-amino-1,3-thiazine ring system exhibit significant activity in various pain assays . The substitution of the benzoyl group with a fluorine atom, as in the p-fluorobenzoyl derivative, has been shown to retain analgesic activity, suggesting that the introduction of a 3-fluorobenzoyl group in the compound of interest could also confer similar properties .
科学的研究の応用
Analgesic Activity
Studies on spiro heterocycles, including derivatives similar to 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have shown significant analgesic activity. These compounds, particularly those with a 2-amino-1,3-thiazine ring system, exhibit pronounced effects in various analgesic assays, suggesting their potential as pain management agents (Cohen, Banner, & Lopresti, 1978).
Antimicrobial and Antifungal Agents
A range of spirocyclic compounds has been synthesized and tested for their antibacterial and antifungal properties. Some of these compounds have shown significant activities, comparable to standard agents like Ampicillin and Flucanazole, indicating their potential as novel antimicrobial and antifungal agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
ADMET Profiling and Pharmacodynamic Investigations
Spirocyclic compounds have also been evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic activities. These studies are crucial for understanding the safety and efficacy profile of these compounds, paving the way for their potential therapeutic applications (Matera, Dondio, Braida, Ponzoni, De Amici, Sala, & Dallanoce, 2018).
Antifilarial Activity
The antifilarial activity of spirocyclic compounds has been explored, with certain derivatives showing marked efficacy against filarial parasites in rodent models. These findings suggest potential applications in treating filarial infections (Naim, Srivastava, Sharma, Singh, Fatima, & Chatterjee, 1994).
特性
IUPAC Name |
(3-fluorophenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c1-27-18-10-8-15(9-11-18)19-21(28)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRXZOJTCPSEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)


![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)




